2-Acetoxy-2',6'-difluorobenzophenone

Descripción

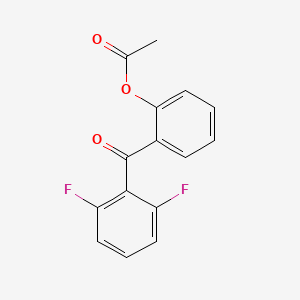

2-Acetoxy-2',6'-difluorobenzophenone is a fluorinated benzophenone derivative characterized by an acetoxy group (-OAc) at the ortho position of one aromatic ring and fluorine atoms at the 2' and 6' positions of the adjacent ring. This compound’s structure imparts unique electronic and steric properties, making it valuable in applications such as polymer stabilization, pharmaceuticals, and organic synthesis intermediates. Its fluorinated substituents enhance electron-withdrawing effects, influencing reactivity and solubility, while the acetoxy group contributes to its hydrolytic stability compared to hydroxyl analogs .

Propiedades

IUPAC Name |

[2-(2,6-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)14-11(16)6-4-7-12(14)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJKKMHJWILAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641594 | |

| Record name | 2-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-70-1 | |

| Record name | 2-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’,6’-difluorobenzophenone typically involves the acetylation of 2’,6’-difluorobenzophenone. One common method includes the reaction of 2’,6’-difluorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-2’,6’-difluorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetoxy-2’,6’-difluorobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.

Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the fluorine atoms.

Reduction Reactions: The major product is 2-hydroxy-2’,6’-difluorobenzophenone.

Oxidation Reactions: The major product is 2-carboxy-2’,6’-difluorobenzophenone.

Aplicaciones Científicas De Investigación

2-Acetoxy-2’,6’-difluorobenzophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Acetoxy-2’,6’-difluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with various enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-acetoxy-2',6'-difluorobenzophenone with other benzophenone derivatives, focusing on substituent positions, functional groups, and applications.

Substituent Position Variations

Key Insights :

- Electron Effects: The acetoxy group at position 2 increases electron withdrawal compared to non-acetylated derivatives (e.g., 2-hydroxy-2',6'-difluorobenzophenone), improving stability under hydrolytic conditions .

Functional Group Variations

Key Insights :

- Stability : Acetoxy derivatives exhibit superior hydrolytic stability compared to hydroxy analogs, making them preferable in moisture-sensitive applications .

- Synthetic Challenges: Amino or bromo substituents (e.g., 2-amino-5-bromo-2',6'-difluorobenzophenone) complicate synthesis due to competing reactivity, whereas acetoxy groups simplify purification .

Actividad Biológica

2-Acetoxy-2',6'-difluorobenzophenone is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features an acetoxy group attached to a difluorobenzophenone core. The presence of fluorine atoms enhances the compound's stability and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding phenol, which may then participate in various biochemical pathways. The fluorine atoms are thought to play a role in enhancing the compound's binding affinity to these targets, potentially leading to increased biological efficacy.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The introduction of an acetoxy group may enhance this activity by stabilizing reactive intermediates formed during oxidative stress .

Enzyme Interaction

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect cytochrome P450 enzymes, which are crucial for drug metabolism.

Antitumor Properties

Preliminary studies suggest potential antitumor activity linked to the compound's ability to induce apoptosis in cancer cell lines. This effect may be mediated through the modulation of signaling pathways associated with cell survival and death .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Acetoxy-4',6'-difluorobenzophenone | Acetoxy group at different positions | Similar enzyme inhibition |

| 2-Hydroxy-2',6'-difluorobenzophenone | Hydroxy group instead of acetoxy | Increased antioxidant activity |

| 2-Acetoxy-2',4'-difluorobenzophenone | Acetoxy group with different fluorine positions | Potentially lower cytotoxicity |

This table illustrates how variations in structure can influence biological activity, highlighting the importance of specific functional groups and their positioning on the benzophenone core.

Case Studies

- In Vitro Studies : A study examining the effects of this compound on human cancer cell lines demonstrated a dose-dependent increase in apoptosis markers. Specifically, cells treated with concentrations ranging from 10 µM to 100 µM showed significant increases in caspase activation compared to control groups .

- Enzyme Inhibition : Another research effort focused on the interaction between this compound and cytochrome P450 enzymes. Results indicated that at low micromolar concentrations, it effectively inhibited enzyme activity, suggesting potential applications in drug development as a modulator of metabolic pathways.

- Antioxidant Studies : A comparative analysis with known antioxidants revealed that this compound exhibited superior radical scavenging activity in vitro, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.